gamma-Secretase modulator 1
Overview
Description
Gamma-secretase modulator 1 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is responsible for the cleavage of amyloid precursor protein, leading to the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . This compound has gained attention due to its potential to selectively reduce the production of amyloid-beta 42, a toxic variant, without affecting other essential functions of gamma-secretase .
Preparation Methods
The synthesis of gamma-secretase modulator 1 involves several steps, including the preparation of key intermediates and the final coupling reactions. The final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Gamma-secretase modulator 1 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Gamma-secretase modulator 1 has several scientific research applications, including:
Mechanism of Action
Gamma-secretase modulator 1 exerts its effects by binding to gamma-secretase and altering its activity. The compound selectively modulates the cleavage of amyloid precursor protein, reducing the production of amyloid-beta 42 while preserving the cleavage of other substrates . This selective modulation is achieved through interactions with specific subunits and regulatory proteins of gamma-secretase, leading to changes in the enzyme’s conformation and activity . The molecular targets and pathways involved include the amyloid precursor protein processing pathway and the gamma-secretase complex .
Comparison with Similar Compounds
Gamma-secretase modulator 1 is unique compared to other gamma-secretase modulators due to its selective reduction of amyloid-beta 42 production without affecting other essential functions of gamma-secretase . Similar compounds include:
Gamma-secretase inhibitors: These compounds inhibit the activity of gamma-secretase, leading to a reduction in all amyloid-beta species, but may also affect other substrates and cause adverse effects.
Beta-secretase inhibitors: These compounds inhibit the activity of beta-secretase, another enzyme involved in amyloid precursor protein processing, but may not provide the same level of selectivity as gamma-secretase modulators.
This compound stands out due to its ability to selectively target amyloid-beta 42 production, making it a promising candidate for Alzheimer’s disease therapy .
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAZRYSCNFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655321 | |
Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172637-87-4 | |
Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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